molecular formula C6H7NO2 B1593590 5-Hydroxy-2-methylpyridine 1-oxide CAS No. 24207-00-9

5-Hydroxy-2-methylpyridine 1-oxide

Cat. No.: B1593590
CAS No.: 24207-00-9
M. Wt: 125.13 g/mol
InChI Key: RFESWJXQFMZDBQ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 2-position, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-2-methylpyridine 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-5-hydroxypyridine using hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

5-Hydroxy-2-methylpyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylpyridine 1-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules. This activation increases the reactivity of nucleophilic parts towards electrophiles, facilitating various chemical reactions. The compound’s interactions with molecular targets and pathways are still under investigation, but it is known to form complexes with metal ions and participate in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylpyridine
  • 2-Hydroxy-6-methylpyridine
  • 5-Methyl-2-pyridone

Uniqueness

5-Hydroxy-2-methylpyridine 1-oxide is unique due to its N-oxide functionality, which imparts distinct chemical reactivity compared to its non-oxidized counterparts. This feature allows it to participate in specific reactions and form unique complexes, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-methyl-1-oxidopyridin-1-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5-2-3-6(8)4-7(5)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFESWJXQFMZDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24207-00-9
Record name 3-Pyridinol, 6-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24207-00-9
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Record name NSC115196
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Record name 5-hydroxy-2-methylpyridine 1-oxide
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Synthesis routes and methods I

Procedure details

A mixture of 100.0 g of 2-methyl-5-hydroxy-pyridine, 600 ml of acetic acid and 200 ml of 30-35% hydrogen peroxide is heated on a steam bath with occasional swirling for 18 hours. Then to the mixture is added 500 ml of water and the resulting solution is evaporated to leave a residue. The last traces of water from the residue are removed azeotropically with isopropanol to give a yellow solid. This solid is recrystallized from ethanol to give 2-methyl-5-hydroxy-pyridine-1-oxide melting at 185°-187°.
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100 g
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600 mL
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200 mL
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500 mL
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Synthesis routes and methods II

Procedure details

5-Hydroxy-2-methylpyridine (25 g) was suspended in chloroform (500 ml) and treated with m-chloroperbenzoic acid (57 g of material described as 57-86% pure). After stirring for 1 hour the solution was dried with MgSO4 and poured onto a silica column. Elution with EtOAc to remove byproducts and then with 20-50% EtOH in EtOAc gave the product (27.7 g).
Quantity
25 g
Type
reactant
Reaction Step One
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57 g
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reactant
Reaction Step Two
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500 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

5-Hydroxy-2-methylpyridine (25 g) was suspended in chloroform (500 ml) and treated with m-chloroperbenzoic acid (57 g of material described by the manufacturer as 57-86% pure). After stirring for 1 hour the solution was dried with MgSO4 and poured onto a silica column. Elution with EtOAc to remove byproducts and then with 20-50% EtOH in EtOAc gave a solid (27.7 g).
Quantity
25 g
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reactant
Reaction Step One
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material
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57 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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